molecular formula C11H15N3S B2790961 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2034458-73-4

2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2790961
CAS No.: 2034458-73-4
M. Wt: 221.32
InChI Key: ILLXBECOPIMOSG-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole is a chemical compound belonging to the class of piperidine derivatives. This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and a cyclopropylidene group attached to the piperidine ring. The presence of these functional groups makes it a molecule of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-cyclopropylidenepiperidine with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Research in biology has shown that derivatives of this compound can exhibit biological activity, making them candidates for drug development. Studies have explored their potential as enzyme inhibitors or modulators of biological pathways.

Medicine: In the medical field, derivatives of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole are being investigated for their therapeutic properties. They may have applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound and its derivatives are used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the derivative and its specific application.

Comparison with Similar Compounds

  • 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2,4-difluorophenyl)ethanone

  • Piperidine derivatives with different substituents on the thiadiazole ring

Uniqueness: 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(4-cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-8-12-13-11(15-8)14-6-4-10(5-7-14)9-2-3-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLXBECOPIMOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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